molecular formula C16H17F2N3O2S B2466862 N-cyclopentyl-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide CAS No. 1203376-31-1

N-cyclopentyl-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide

Cat. No.: B2466862
CAS No.: 1203376-31-1
M. Wt: 353.39
InChI Key: NQCQFCLVLSYMAL-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound belongs to the thiazole family, which is known for its wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties .

Preparation Methods

The synthesis of N-cyclopentyl-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide involves several steps, including the formation of the thiazole ring and the introduction of the difluoromethoxyphenyl and cyclopentyl groups. The synthetic routes typically involve the use of various reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

N-cyclopentyl-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under suitable conditions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. .

Scientific Research Applications

N-cyclopentyl-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, leading to the modulation of various biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-cyclopentyl-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-cyclopentyl-2-[4-(difluoromethoxy)anilino]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3O2S/c17-15(18)23-12-7-5-11(6-8-12)20-16-21-13(9-24-16)14(22)19-10-3-1-2-4-10/h5-10,15H,1-4H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQCQFCLVLSYMAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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